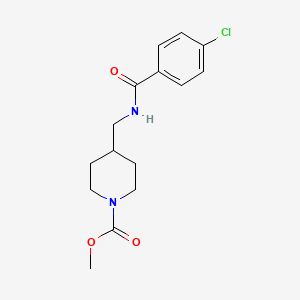

Methyl 4-((4-chlorobenzamido)methyl)piperidine-1-carboxylate

Description

Methyl 4-((4-chlorobenzamido)methyl)piperidine-1-carboxylate is a synthetic piperidine derivative featuring a methyl carboxylate group at the 1-position and a 4-chlorobenzamido methyl substituent at the 4-position of the piperidine ring. Its synthesis likely involves amide coupling between 4-chlorobenzoyl chloride and a methylpiperidine precursor, followed by carboxylation at the 1-position, analogous to methods described for related PROTAC (proteolysis-targeting chimera) components .

Properties

IUPAC Name |

methyl 4-[[(4-chlorobenzoyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O3/c1-21-15(20)18-8-6-11(7-9-18)10-17-14(19)12-2-4-13(16)5-3-12/h2-5,11H,6-10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHRUUDUIFVBHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 4-((4-chlorobenzamido)methyl)piperidine-1-carboxylate typically involves the reaction of 4-chlorobenzoyl chloride with methyl 4-aminomethylpiperidine-1-carboxylate under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Methyl 4-((4-chlorobenzamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

Chemistry

Methyl 4-((4-chlorobenzamido)methyl)piperidine-1-carboxylate serves as a reactant in organic synthesis , particularly in the development of new pharmaceuticals. It is instrumental in synthesizing various organic compounds, including:

- Antitubercular agents : Compounds that target Mycobacterium tuberculosis.

- Aminopyrazine inhibitors : These inhibitors are vital in developing treatments for various diseases.

- Protein kinase D inhibitors : The compound has shown promise in inhibiting specific protein kinases, which play crucial roles in cellular signaling pathways .

Biology

In biological studies, this compound is investigated for its potential therapeutic effects . Its interactions with biological targets suggest:

- Inhibition of Protein Kinases : The compound may inhibit protein kinase D, which is involved in several cellular processes including cell proliferation and survival.

- Antimicrobial Activity : Preliminary studies indicate that it may exhibit activity against certain pathogens, making it a candidate for further exploration in antimicrobial therapies .

Medicine

The therapeutic potential of Methyl 4-((4-chlorobenzamido)methyl)piperidine-1-carboxylate is being explored in various medical contexts:

- Antitubercular Research : The compound's derivatives have been studied for their efficacy against Mycobacterium tuberculosis, with some showing significant potency and favorable pharmacokinetic properties .

- Cancer Treatment : Its structural analogs are being evaluated for anticancer activity, particularly targeting specific cancer cell lines and pathways associated with tumor growth and metastasis .

Case Study 1: Antitubercular Agents

A study focused on the structure-activity relationship (SAR) of piperidine derivatives highlighted the efficacy of compounds similar to Methyl 4-((4-chlorobenzamido)methyl)piperidine-1-carboxylate against Mycobacterium tuberculosis. Compounds derived from this scaffold demonstrated potent inhibition with IC50 values ranging from 13 to 22 μM, indicating their potential as effective antitubercular agents .

Case Study 2: Protein Kinase Inhibition

Research into the inhibition of protein kinases revealed that Methyl 4-((4-chlorobenzamido)methyl)piperidine-1-carboxylate effectively binds to the active sites of these enzymes, disrupting their function. This mechanism is critical for developing targeted therapies for diseases characterized by aberrant kinase activity .

Data Tables

Mechanism of Action

The mechanism of action of Methyl 4-((4-chlorobenzamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways . This inhibition can lead to the modulation of cellular processes, making it a potential therapeutic agent for various diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ester Group Variations

The methyl carboxylate group in the target compound distinguishes it from analogs with bulkier ester moieties. For example:

- Ethyl esters often exhibit prolonged half-lives compared to methyl esters in vivo.

- tert-Butyl 4-(((4-(N-(4-chlorobenzyl)-N-cyclopentylsulfamoyl)phenyl)sulfonamido)methyl)piperidine-1-carboxylate () employs a tert-butyl ester, which increases lipophilicity and may improve membrane permeability but could hinder solubility in aqueous environments .

Table 1: Impact of Ester Groups on Physicochemical Properties

Substituent Modifications

The 4-chlorobenzamido methyl group is a critical pharmacophore. Comparisons include:

- Sulfonamide/Sulfonyl Derivatives: Compounds like Ethyl 4-((4-chlorophenyl)sulfonyl)-6-(ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate () replace the benzamido group with sulfonyl moieties.

- Cyclopentylsulfamoyl Derivatives : The tert-butyl compound in incorporates a sulfamoyl group with a cyclopentyl chain, which may enhance selectivity for hydrophobic binding pockets (e.g., PDEδ in lipid metabolism pathways) .

Piperidine Scaffold Variations

The piperidine ring’s substitution pattern influences conformational flexibility and target engagement:

- 4-Position Substitution: The target compound’s 4-chlorobenzamido methyl group occupies a spatially constrained position, favoring interactions with flat binding surfaces (e.g., ATP-binding pockets). In contrast, Ethyl 4-((3-(4-methylpiperidin-1-yl)propyl)amino)piperidine-1-carboxylate () introduces a flexible alkylamino chain, enabling adaptation to deeper or more flexible binding sites .

Biological Activity

Methyl 4-((4-chlorobenzamido)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- IUPAC Name : Methyl 4-((4-chlorobenzamido)methyl)piperidine-1-carboxylate

- Molecular Formula : C15H18ClN2O3

- Molecular Weight : 304.77 g/mol

Methyl 4-((4-chlorobenzamido)methyl)piperidine-1-carboxylate exhibits its biological activity primarily through interactions with specific biomolecular targets. The piperidine ring structure is crucial for binding affinity to various receptors and enzymes, which modulates their activity.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of piperidine have shown promising results against Mycobacterium tuberculosis (Mtb) with IC50 values ranging from 13 to 22 μM, indicating effective inhibition of bacterial growth . The introduction of the 4-chlorobenzamide moiety enhances this activity, likely due to improved lipophilicity and receptor binding.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways relevant to diseases such as tuberculosis and Alzheimer's disease. For example, compounds with similar piperidine structures have demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets for Alzheimer's treatment .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the piperidine ring and the introduction of halogen groups (like chlorine) can significantly affect the biological potency of the compounds. For instance, a study indicated that 4-chlorophenyl analogs retained comparable potency to lead compounds while improving pharmacokinetic properties .

| Compound | IC50 (μM) | Target | Notes |

|---|---|---|---|

| Lead Compound | 22 ± 3 | MenA | Initial potent inhibitor |

| 4-Chloro Analog | 22 ± 3 | MenA | Comparable potency |

| 4-Bromo Analog | 12 ± 2 | MenA | Higher potency |

Case Studies

- Tuberculosis Treatment : A study investigated the use of piperidine derivatives as inhibitors of MenA in the menaquinone biosynthesis pathway, achieving nearly complete sterilization of Mtb in combination therapies within two weeks in vivo .

- Alzheimer's Disease : Research on multitarget-directed ligands shows that modifications similar to those found in methyl 4-((4-chlorobenzamido)methyl)piperidine-1-carboxylate can significantly enhance enzyme inhibition associated with neurodegeneration, offering a potential therapeutic avenue .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-((4-chlorobenzamido)methyl)piperidine-1-carboxylate?

- Methodology : The compound can be synthesized via a multi-step protocol involving:

Coupling Reactions : Use 4-chlorobenzoyl chloride with an aminomethyl-piperidine intermediate under Schotten-Baumann conditions (base-catalyzed acylation in aqueous/organic biphasic systems) .

Carboxylation : Introduce the methyl carboxylate group via esterification with methyl chloroformate in the presence of a tertiary amine (e.g., triethylamine) .

-

Key Considerations : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by H/C NMR and LC-MS to confirm structural integrity.

Table 1 : Synthesis Optimization Parameters

Step Reagents Solvent Yield (%) Purity (%) Reference Acylation 4-Chlorobenzoyl chloride, NaOH THF/HO 65–75 >90 Esterification Methyl chloroformate, EtN DCM 70–80 >95

Q. How should researchers characterize this compound to ensure structural fidelity?

- Methodology :

- Spectroscopy : H NMR (CDCl): Look for piperidine protons (δ 1.4–2.8 ppm), methyl carboxylate (δ 3.7 ppm), and aromatic protons (δ 7.3–7.5 ppm). C NMR should confirm carbonyl carbons (amide: ~167 ppm; ester: ~170 ppm) .

- Mass Spectrometry : ESI-MS ([M+H] expected at m/z ~351.1) .

- HPLC : Use a C18 column (ACN/HO + 0.1% TFA) to verify purity ≥95% .

Q. What are the stability and solubility profiles of this compound?

- Stability : Store at –20°C under inert gas (argon) to prevent hydrolysis of the ester group. Monitor degradation via HPLC every 6 months .

- Solubility :

- Polar Solvents : Soluble in DMSO (≥50 mg/mL), DCM, and THF.

- Aqueous Buffers : Poor solubility in water (<1 mg/mL); use co-solvents (e.g., 10% DMSO in PBS) for biological assays .

Q. What safety protocols are recommended for handling this compound?

- PPE : Gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood during synthesis.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide modifications to enhance biological activity?

- Methodology :

- Core Modifications : Replace the 4-chlorobenzamido group with fluorinated or bulkier aryl groups to improve target binding .

- Piperidine Substitution : Introduce methyl or ethyl groups at the piperidine nitrogen to alter lipophilicity and bioavailability .

- Reference Data :

Table 2 : SAR of Piperidine Derivatives

- Reference Data :

| Substituent | LogP | IC (nM) | Target |

|---|---|---|---|

| 4-Cl-Benzamido | 2.8 | 120 | PDEδ |

| 4-F-Benzamido | 2.5 | 95 | PDEδ |

Q. What analytical methods resolve contradictions in biological assay data?

- Methodology :

- Dose-Response Curves : Perform triplicate assays with positive/negative controls to rule out false positives.

- Metabolic Stability : Use liver microsomes (human/rat) to assess if rapid metabolism explains inconsistent activity .

- Off-Target Screening : Employ kinase/GPCR panels to identify unintended interactions .

Q. How can computational modeling predict binding modes with target proteins?

- Protocol :

Docking : Use AutoDock Vina with PDEδ (PDB: 5LXR) to model the chlorobenzamido group’s interaction with hydrophobic pockets .

MD Simulations : Run 100-ns simulations in GROMACS to assess complex stability under physiological conditions .

- Validation : Compare predicted binding energies (ΔG) with experimental IC values .

Q. What strategies improve enantiomeric purity for chiral derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.